2-(5-Amino-2-methylphenoxy)propanoic acid
Beschreibung
2-(5-Amino-2-methylphenoxy)propanoic acid is a substituted phenoxypropanoic acid derivative characterized by a 5-amino-2-methylphenoxy group attached to the α-carbon of propanoic acid. The amino and methyl substituents on the aromatic ring may influence its solubility, reactivity, and biological activity compared to other derivatives.
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
2-(5-amino-2-methylphenoxy)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-3-4-8(11)5-9(6)14-7(2)10(12)13/h3-5,7H,11H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
SMBUQVLIBRMIGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N)OC(C)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-methylphenoxy)propanoic acid typically involves the reaction of 5-amino-2-methylphenol with a suitable propanoic acid derivative. One common method is the esterification of 5-amino-2-methylphenol with ethyl 2-bromopropanoate, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process.
Industrial Production Methods
Industrial production of 2-(5-Amino-2-methylphenoxy)propanoic acid may involve large-scale esterification and hydrolysis processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Amino-2-methylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted phenoxy compounds .
Wissenschaftliche Forschungsanwendungen
2-(5-Amino-2-methylphenoxy)propanoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 2-(5-Amino-2-methylphenoxy)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The phenoxy group can interact with hydrophobic pockets in proteins, affecting their conformation and function .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
The following table compares key structural analogs of phenoxypropanoic acids, highlighting substituent effects:
Key Observations:
- Amino vs. Halogen Substituents: The amino group in the target compound likely enhances water solubility and hydrogen-bonding capacity compared to halogenated analogs like 2,4,5-TP, which exhibit lipophilicity and environmental persistence .
- Functional Group Diversity: Formyl and methoxy groups (e.g., in ) introduce electrophilic sites for further chemical modifications, whereas the amino group in the target compound could facilitate interactions with biological targets (e.g., enzymes or receptors).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
